Cas no 1563769-07-2 (methyl (2Z)-3-(3-methylphenyl)but-2-enoate)

Methyl (2Z)-3-(3-methylphenyl)but-2-enoate is a specialized ester compound featuring a conjugated but-2-enoate backbone substituted with a 3-methylphenyl group. Its (2Z)-configuration ensures distinct stereochemical properties, making it valuable in organic synthesis and pharmaceutical intermediates. The presence of the methyl ester group enhances solubility in organic solvents, facilitating reactions such as hydrolysis or transesterification. The 3-methylphenyl substituent contributes to its stability and potential applications in fine chemical manufacturing. This compound is particularly useful in the development of fragrances, agrochemicals, and bioactive molecules due to its structural versatility. High purity grades are available for research and industrial use, ensuring reproducibility in synthetic processes.
methyl (2Z)-3-(3-methylphenyl)but-2-enoate structure
1563769-07-2 structure
Product name:methyl (2Z)-3-(3-methylphenyl)but-2-enoate
CAS No:1563769-07-2
MF:C12H14O2
MW:190.238363742828
CID:6206141
PubChem ID:81605126

methyl (2Z)-3-(3-methylphenyl)but-2-enoate Chemical and Physical Properties

Names and Identifiers

    • methyl (2Z)-3-(3-methylphenyl)but-2-enoate
    • EN300-1459658
    • AKOS020184355
    • 1563769-07-2
    • Inchi: 1S/C12H14O2/c1-9-5-4-6-11(7-9)10(2)8-12(13)14-3/h4-8H,1-3H3/b10-8-
    • InChI Key: DWPJPIODXCJKPO-NTMALXAHSA-N
    • SMILES: O(C)C(/C=C(/C)\C1C=CC=C(C)C=1)=O

Computed Properties

  • Exact Mass: 190.099379685g/mol
  • Monoisotopic Mass: 190.099379685g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3Ų
  • XLogP3: 3.2

methyl (2Z)-3-(3-methylphenyl)but-2-enoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1459658-5.0g
methyl (2Z)-3-(3-methylphenyl)but-2-enoate
1563769-07-2
5g
$2110.0 2023-05-23
Enamine
EN300-1459658-0.1g
methyl (2Z)-3-(3-methylphenyl)but-2-enoate
1563769-07-2
0.1g
$640.0 2023-05-23
Enamine
EN300-1459658-0.05g
methyl (2Z)-3-(3-methylphenyl)but-2-enoate
1563769-07-2
0.05g
$612.0 2023-05-23
Enamine
EN300-1459658-0.5g
methyl (2Z)-3-(3-methylphenyl)but-2-enoate
1563769-07-2
0.5g
$699.0 2023-05-23
Enamine
EN300-1459658-2500mg
methyl (2Z)-3-(3-methylphenyl)but-2-enoate
1563769-07-2
2500mg
$1428.0 2023-09-29
Enamine
EN300-1459658-1000mg
methyl (2Z)-3-(3-methylphenyl)but-2-enoate
1563769-07-2
1000mg
$728.0 2023-09-29
Enamine
EN300-1459658-1.0g
methyl (2Z)-3-(3-methylphenyl)but-2-enoate
1563769-07-2
1g
$728.0 2023-05-23
Enamine
EN300-1459658-10000mg
methyl (2Z)-3-(3-methylphenyl)but-2-enoate
1563769-07-2
10000mg
$3131.0 2023-09-29
Enamine
EN300-1459658-100mg
methyl (2Z)-3-(3-methylphenyl)but-2-enoate
1563769-07-2
100mg
$640.0 2023-09-29
Enamine
EN300-1459658-250mg
methyl (2Z)-3-(3-methylphenyl)but-2-enoate
1563769-07-2
250mg
$670.0 2023-09-29

methyl (2Z)-3-(3-methylphenyl)but-2-enoate Related Literature

Additional information on methyl (2Z)-3-(3-methylphenyl)but-2-enoate

Introduction to Methyl (2Z)-3-(3-methylphenyl)but-2-enoate (CAS No. 1563769-07-2)

Methyl (2Z)-3-(3-methylphenyl)but-2-enoate, a compound with the chemical formula C12H14O2, is a derivative of cinnamic acid featuring a methyl ester group. This compound has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural properties and potential biological activities. With a CAS number of 1563769-07-2, it serves as a key intermediate in synthetic chemistry and has been explored for various applications in medicinal chemistry.

The molecular structure of methyl (2Z)-3-(3-methylphenyl)but-2-enoate consists of a phenyl ring substituted at the 3-position with a methyl group, connected to a but-2-enoyl moiety that is esterified with methanol. This configuration imparts distinct electronic and steric properties, making it a versatile scaffold for designing novel molecules. The presence of the double bond in the enoyl group and the aromatic ring provides multiple sites for functionalization, enabling chemists to tailor its properties for specific applications.

In recent years, there has been growing interest in exploring the pharmacological potential of this compound. Studies have indicated that derivatives of cinnamic acid, including methyl (2Z)-3-(3-methylphenyl)but-2-enoate, exhibit various biological activities such as anti-inflammatory, antioxidant, and antimicrobial properties. These findings have prompted researchers to investigate its role in developing new therapeutic agents.

One of the most compelling aspects of methyl (2Z)-3-(3-methylphenyl)but-2-enoate is its utility as a building block in synthetic organic chemistry. The compound's reactivity allows for the facile introduction of additional functional groups, making it an invaluable tool for constructing more complex molecules. This has been particularly useful in the synthesis of natural products and drug candidates, where precise control over molecular architecture is crucial.

Recent advancements in computational chemistry have further enhanced the understanding of methyl (2Z)-3-(3-methylphenyl)but-2-enoate's behavior. Molecular modeling studies have revealed insights into its interactions with biological targets, providing a foundation for rational drug design. These simulations have helped predict potential binding affinities and identify key residues involved in molecular recognition, thereby accelerating the development of novel compounds.

The pharmaceutical industry has also shown interest in this compound due to its potential as an intermediate in drug synthesis. Its structural features make it a suitable candidate for further derivatization, leading to compounds with enhanced pharmacological properties. For instance, modifications at the phenyl ring or the enoyl group could lead to derivatives with improved bioavailability or targeted action against specific diseases.

Another area where methyl (2Z)-3-(3-methylphenyl)but-2-enoate has found application is in materials science. The compound's ability to form stable complexes with other molecules makes it useful in developing novel materials with tailored properties. These materials could find applications in areas such as catalysis, sensors, and advanced coatings.

The synthesis of methyl (2Z)-3-(3-methylphenyl)but-2-enoate can be achieved through various chemical pathways, including esterification reactions and cross-coupling techniques. Recent improvements in synthetic methodologies have made the production of this compound more efficient and scalable, facilitating its use in both academic research and industrial applications.

In conclusion, methyl (2Z)-3-(3-methylphenyl)but-2-enoate is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features and reactivity make it a valuable tool for synthetic chemists and researchers exploring new therapeutic agents. As our understanding of its properties continues to grow, so too will its applications across various scientific disciplines.

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